molecular formula C20H23FN2O4S B2926154 Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234890-14-2

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2926154
CAS No.: 1234890-14-2
M. Wt: 406.47
InChI Key: UZTUKPKUEATNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine structure. One common synthetic route includes the following steps:

  • Formation of Piperidine Core: : Piperidine can be synthesized through the hydrogenation of pyridine.

  • Introduction of the Fluoro-2-Methylphenylsulfonamido Group: : This involves the reaction of piperidine with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Amines, alcohols, and suitable solvents like dichloromethane.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : It may serve as a ligand in biochemical assays to study protein interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: : Application in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

  • Phenyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate

  • Phenyl 4-(2-methylphenylsulfonamido)piperidine-1-carboxylate

  • Phenyl 4-(4-methylphenylsulfonamido)piperidine-1-carboxylate

These compounds differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

phenyl 4-[[(4-fluoro-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-15-13-17(21)7-8-19(15)28(25,26)22-14-16-9-11-23(12-10-16)20(24)27-18-5-3-2-4-6-18/h2-8,13,16,22H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTUKPKUEATNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.